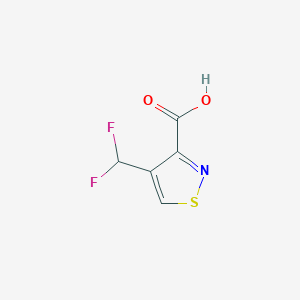

4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethylated compounds, such as 4-difluoromethyl pyrazole derivatives, possess unique chemical and physical properties, making them valuable in medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Molecular Structure Analysis

The molecular structure of difluoromethylated compounds has been studied using methods like molecular docking simulations and Density Functional Theory (DFT) calculations . These studies have helped elucidate the characteristics and interactions towards binding capacities .

Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . These processes have benefited from the invention of multiple difluoromethylation reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds have been analyzed using DFT calculations . These compounds displayed a range of ionization potentials (IP), indicating their tendency to donate electrons .

Mechanism of Action

While the specific mechanism of action for “4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid” is not available, related compounds like 4-difluoromethyl pyrazole derivatives have been studied for their binding interactions . They have shown high affinity towards certain receptors, attributed to the existence of hydrogen bonds and several hydrophobic interactions .

Safety and Hazards

While specific safety data for “4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid” is not available, it’s important to handle chemical compounds with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The field of difluoromethylation has seen significant developments and holds potential for future research . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry .

Properties

IUPAC Name |

4-(difluoromethyl)-1,2-thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4(7)2-1-11-8-3(2)5(9)10/h1,4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZFESLAAFXSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

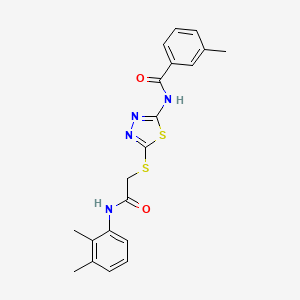

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2857836.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2857841.png)

![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2857843.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2857847.png)

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)